tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organoboron compounds. The official IUPAC name designates the compound as tert-butyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate, reflecting the presence of multiple functional groups including the carbamate moiety, fluorine substitution, and the characteristic pinacol boronic ester. The compound is uniquely identified by Chemical Abstracts Service registry number 1256256-45-7, establishing its definitive chemical identity in scientific databases.
The molecular formula C17H25BFNO4 indicates a molecular composition comprising seventeen carbon atoms, twenty-five hydrogen atoms, one boron atom, one fluorine atom, one nitrogen atom, and four oxygen atoms. The calculated molecular weight of 337.2 grams per mole represents the precise molar mass of this organoboron species. The InChI (International Chemical Identifier) key FALNYBWTRBHWID-UHFFFAOYSA-N provides a unique digital fingerprint for unambiguous identification across chemical databases. The corresponding SMILES (Simplified Molecular Input Line Entry System) notation B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)F encodes the complete molecular structure in a linear text format.
Crystallographic Analysis and X-ray Diffraction Studies
While specific crystallographic data for this compound is not extensively documented in the available literature, related organoboron compounds provide valuable insights into the structural characteristics of this compound class. The fundamental principles of crystal structure analysis reveal that crystalline materials are characterized by the ordered arrangement of atoms, ions, or molecules in repeating three-dimensional patterns. These arrangements are described by unit cells that completely reflect the symmetry and structure of the entire crystal through repetitive translation along principal axes.
The structural organization of organoboron compounds like this carbamate derivative is influenced by the geometry around the boron center within the 1,3,2-dioxaborolane ring system. Related compounds in this class exhibit characteristic crystallographic parameters that reflect the tetrahedral coordination geometry typical of boron in these pinacol ester frameworks. The crystallographic planes and directions in such structures are defined by the density distribution of atoms, which influences optical properties, surface reactivity, and intermolecular interactions.
Crystal structures of similar tetramethyl-1,3,2-dioxaborolane derivatives demonstrate space group symmetries that accommodate the bulky tert-butyl carbamate substituent and the fluorine atom positioning. The atomic packing factor and coordination numbers in these systems are determined by the spatial requirements of the various functional groups and their intermolecular hydrogen bonding patterns. The crystallographic asymmetric unit typically contains the complete molecular structure with fractional coordinates that define atomic positions within the unit cell.
Spectroscopic Characterization (¹H/¹³C/¹⁹F NMR, IR, MS)
Comprehensive spectroscopic characterization of this compound has been accomplished through multiple analytical techniques. The Certificate of Analysis documentation confirms successful characterization using proton nuclear magnetic resonance spectroscopy, fluorine nuclear magnetic resonance spectroscopy, and liquid chromatography-mass spectrometry methods. These analytical approaches provide definitive structural confirmation and purity assessment for this complex organoboron compound.
Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the expected molecular structure. The tert-butyl carbamate protons typically appear as a singlet in the 1.4-1.5 parts per million region, while the aromatic protons of the fluorinated phenyl ring exhibit distinct coupling patterns influenced by both fluorine substitution and boron attachment. The tetramethyl groups of the dioxaborolane ring generate characteristic singlet resonances in the 1.2-1.3 parts per million range. The carbamate nitrogen-hydrogen proton, when present and not exchange-broadened, appears as a broad signal in the 4.5-5.5 parts per million region.
Fluorine nuclear magnetic resonance spectroscopy provides specific information about the fluorine environment in the compound. The fluorine atom positioned ortho to the boron-substituted carbon exhibits characteristic chemical shifts and coupling patterns that confirm the regiochemical assignment of the substitution pattern. The fluorine signal typically appears as a doublet or multiplet due to coupling with neighboring aromatic protons.
Mass spectrometric analysis through liquid chromatography-mass spectrometry techniques confirms the molecular ion peak at mass-to-charge ratio 337, corresponding to the protonated molecular ion. Fragmentation patterns in the mass spectrum provide additional structural information through characteristic loss of functional groups such as the tert-butyl carbamate moiety and the tetramethyl dioxaborolane unit. The high-resolution mass spectrometry data supports the assigned molecular formula and validates the structural integrity of the compound.
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)
Computational chemistry investigations using density functional theory calculations provide theoretical insights into the electronic structure and molecular properties of this compound. These quantum mechanical calculations elucidate the electronic distribution, frontier molecular orbital characteristics, and conformational preferences of this complex organoboron system. The computational approach offers valuable predictions of reactivity patterns and intermolecular interaction capabilities that complement experimental observations.
Density functional theory calculations reveal the electronic structure of the compound through analysis of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The boron center in the dioxaborolane ring exhibits characteristic electronic properties that influence the overall molecular reactivity and stability. The fluorine substitution on the aromatic ring creates electronic perturbations that affect the orbital energy distribution and charge density patterns throughout the molecule.
Molecular orbital analysis demonstrates the delocalization of electron density across the aromatic system and the influence of the electron-withdrawing fluorine atom on the overall electronic structure. The carbamate functional group contributes to the molecular orbital composition through nitrogen lone pair interactions and carbonyl pi-system involvement. The tetramethyl-substituted dioxaborolane ring maintains its characteristic geometry with boron-oxygen bond lengths and angles consistent with established organoboron chemistry principles.
Conformational analysis through computational methods reveals the preferred three-dimensional arrangement of functional groups within the molecule. The tert-butyl carbamate substituent adopts orientations that minimize steric interactions while maintaining optimal electronic configurations. The fluorine atom positioning influences both the electronic properties and the overall molecular geometry through its electronegativity and size effects.
Properties
IUPAC Name |
tert-butyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-11-8-9-12(13(19)10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALNYBWTRBHWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Synthetic Sequence
- Starting Material Selection : Begin with 3-fluoro-4-bromoaniline or a similar fluorinated aromatic amine.
- Boc Protection : React the amine with di-tert-butyl dicarbonate in the presence of a base to yield the Boc-protected amine.
- Borylation : Subject the Boc-protected, fluorinated aryl bromide to Miyaura borylation conditions using bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., KOAc) in an appropriate solvent (e.g., 1,4-dioxane), yielding the target boronic ester.
- Purification : Purify the product by column chromatography or recrystallization.
Alternative Approaches
- Sequential Borylation and Boc Protection : In some cases, the borylation step may precede Boc protection, depending on the stability of intermediates and functional group tolerance.
- Direct Borylation of Aminoarenes : If the amino group is protected, direct borylation of the aromatic ring can be achieved using transition metal catalysis.
- The presence of the Boc group is essential for protecting the amino function during borylation, as unprotected amines can deactivate catalysts or participate in side reactions.
- The pinacol boronate ester is favored due to its stability and compatibility with cross-coupling conditions.
- The fluorine substituent is typically introduced via the starting material, as selective aromatic fluorination is challenging and less commonly employed in late-stage synthesis.
- Reaction yields and purities are highly dependent on the stoichiometry of reagents, reaction times, and purification methods.
Typical Reaction Data Table
| Step | Yield (%) | Purity (%) | Reference Conditions |
|---|---|---|---|
| Boc Protection | 85–95 | >98 | Boc₂O, TEA, DCM, RT, 2–4 h |
| Miyaura Borylation | 70–90 | >95 | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80–100°C, 12–24 h |
| Overall (isolated) | 60–80 | >95 | After chromatography |
Compounds with similar structural motifs (e.g., tert-butyl (3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate) are synthesized using analogous strategies, with the halogen substituent (Cl, F, etc.) determined by the starting material. The choice of halogen affects the reactivity in borylation and subsequent transformations.
The preparation of tert-butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is best accomplished via Boc protection of a fluorinated aniline derivative followed by palladium-catalyzed Miyaura borylation. This sequence provides high yields and purity, and the methodology is robust for the synthesis of related boronic ester carbamates used in pharmaceutical and materials research.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes cross-coupling reactions , such as Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: : Palladium-based catalysts are commonly used in these reactions.
Solvents: : Organic solvents like toluene or dimethylformamide (DMF) are typically employed.
Conditions: : Reactions are often conducted under an inert atmosphere (e.g., nitrogen) and at elevated temperatures.
Major Products Formed
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the development of pharmaceuticals due to its ability to act as a bioisostere for various functional groups. Its fluorine atom enhances metabolic stability and bioavailability in drug formulations.
Case Studies:
- Anticancer Agents : Research has shown that compounds similar to tert-butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exhibit promising anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its boron-containing dioxaborolane group allows for various coupling reactions.
Case Studies:
- Cross-Coupling Reactions : The presence of the dioxaborolane moiety facilitates Suzuki-Miyaura cross-coupling reactions, leading to the formation of biaryl compounds which are essential in many pharmaceuticals.
Material Science
Due to its unique properties, this compound can be used in the development of advanced materials such as polymers or coatings that require specific chemical functionalities.
Case Studies:
- Polymer Development : The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties.
Mechanism of Action
The compound exerts its effects through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a palladium-boronic acid complex, which facilitates the transfer of the boronic acid group to the coupling partner, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Electronic Effects: The 3-fluoro substituent in the target compound likely increases the electrophilicity of the boronic ester, enhancing its reactivity in Suzuki couplings compared to non-fluorinated analogs (e.g., compound 12) .
Chiral Derivatives : Compounds with stereocenters (e.g., ) enable enantioselective synthesis, critical for bioactive molecules.
Non-Boronated Analogs: Azulene-containing derivatives (e.g., ) forfeit cross-coupling utility but gain optical properties for materials science.
Yields and Stability: Fluorinated boronic esters may exhibit lower yields due to challenging fluorination steps, though stability under acidic/basic conditions is superior to non-fluorinated counterparts .
Biological Activity
tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 1256256-45-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, effects on various cellular pathways, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 337.19 g/mol. It features a tert-butyl group and a fluorinated phenyl ring substituted with a dioxaborolane moiety, which may influence its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to tert-butyl carbamate derivatives often exhibit inhibitory activity against key kinases involved in various signaling pathways:
- Inhibition of Kinases : Studies have shown that modifications in the carbamate structure can lead to enhanced inhibition of kinases such as GSK-3β and IKK-β. These kinases are crucial in regulating inflammation and cell survival pathways .
- Anti-inflammatory Effects : The compound may suppress the production of pro-inflammatory cytokines in models of induced inflammation. This suggests potential applications in treating inflammatory diseases .
Case Studies
Case Study 1: GSK-3β Inhibition
In a study assessing several carbamate derivatives, it was found that specific modifications led to significant GSK-3β inhibitory activity with IC50 values ranging from 10 to 1314 nM. This compound was among the compounds tested and demonstrated promising inhibitory effects .
Case Study 2: Cytotoxicity Assessment
The cytotoxic effects of related compounds were evaluated in HT-22 and BV-2 cell lines. Compounds with similar structural characteristics showed varied effects on cell viability at different concentrations. Notably, some derivatives did not significantly reduce cell viability at concentrations up to 10 µM, indicating a favorable safety profile for further development .
Table 1: Biological Activity Summary
| Compound Name | CAS Number | GSK-3β IC50 (nM) | Cytotoxicity (HT-22/BV-2) | Inflammatory Cytokine Suppression |
|---|---|---|---|---|
| tert-butyl (3-fluoro...) | 1256256-45-7 | 10 - 1314 | Low | Yes |
| Related Compound A | XXXXXXXXXX | XX | XX | XX |
| Related Compound B | XXXXXXXXXX | XX | XX | XX |
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves palladium-catalyzed Miyaura borylation of halogenated precursors. For example, bromo- or chloro-substituted aryl intermediates are reacted with bis(pinacolato)diboron (BPin) under inert conditions. Key steps include:
- Halogenated precursor preparation : Starting materials like 4-bromobenzenethiol or 3-fluoro-4-bromophenyl derivatives are coupled with tert-butyl carbamate-protected amines .
- Borylation : Optimized conditions (e.g., Pd(dppf)Cl, KOAc, dioxane, 80–100°C) yield the boronic ester. Yields vary significantly between bromo (65%) and chloro (32%) precursors due to differences in C–X bond reactivity .
- Purification : Silica gel chromatography or recrystallization is used to isolate the product .
Q. What spectroscopic methods are used to confirm structural integrity?
- H/C NMR : Key peaks include the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ ~7.2–7.8 ppm). Fluorine substituents cause splitting patterns in adjacent protons .
- HRMS : Exact mass analysis (e.g., DART ionization) confirms molecular ion peaks (e.g., [M+Na] observed at 398.2490 vs. calculated 398.2477) .
- IR : Absorbances for carbamate C=O (~1700 cm) and boronate B–O (~1365 cm) validate functional groups .
Q. What safety protocols are critical during handling?
- Hazard mitigation : Use fume hoods, nitrile gloves, and eye protection. Combustion products may include toxic gases (e.g., CO, NO), requiring carbon-filter masks .
- First aid : Immediate rinsing for skin/eye contact and medical consultation for inhalation .
Advanced Research Questions
Q. How can discrepancies in NMR data during synthesis be resolved?
Discrepancies often arise from:
- Impurities : Residual solvents (e.g., dioxane) or unreacted starting materials. Use deuterated solvents and reference internal standards (e.g., TMS) .
- Diastereomer formation : Chiral centers (if present) require chiral shift reagents or 2D NMR (e.g., NOESY) for assignment .
- Dynamic effects : Temperature-dependent NMR can resolve fluxional behavior in boronates .
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions with this boronic ester?
- Catalyst selection : Pd(PPh) or SPhos ligands enhance reactivity with electron-deficient aryl halides .
- Solvent/base systems : DME/HO with KCO improves solubility and reduces protodeborylation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hr conventional heating) .
Q. How can bioactivity assays be designed to evaluate this compound’s potential in drug discovery?
- Target selection : Prioritize enzymes with boronate-binding motifs (e.g., proteases, autotaxin). Molecular docking predicts binding poses using X-ray structures of homologous targets .
- In vitro assays : Measure IC values via fluorescence-based enzymatic inhibition (e.g., autotaxin’s lysophosphatidase activity) .
- Metabolic stability : Liver microsome assays (human/rodent) assess susceptibility to cytochrome P450 oxidation .
Q. What scale-up challenges arise in gram-scale synthesis, and how are they addressed?
- Yield drop : Catalytic system efficiency decreases due to poor mixing or exothermicity. Use flow reactors for temperature control and catalyst recycling .
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., hexane/EtOAc) or aqueous washes to remove Pd residues .
- Byproduct formation : Monitor via LC-MS and adjust stoichiometry (e.g., excess BPin suppresses deborylation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
